molecular formula C7H5ClF2N2O2 B14136326 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

Cat. No.: B14136326
M. Wt: 222.57 g/mol
InChI Key: VRAMFIWALVRINB-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a chemical compound with a unique structure that includes a chloro group, difluoromethyl group, methyl group, and nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. The specific details of the industrial process can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyridine compounds .

Scientific Research Applications

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, difluoromethyl, and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and nitro-substituted pyridines, such as:

Uniqueness

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5ClF2N2O2

Molecular Weight

222.57 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

InChI

InChI=1S/C7H5ClF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3

InChI Key

VRAMFIWALVRINB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)C(F)F

Origin of Product

United States

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